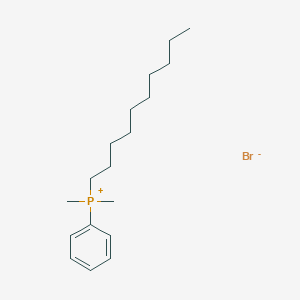
Decyl(dimethyl)phenylphosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl(dimethyl)phenylphosphanium bromide is a quaternary phosphonium salt with the molecular formula C16H28BrP. This compound is characterized by the presence of a decyl group, two methyl groups, and a phenyl group attached to a central phosphorus atom, with bromide as the counterion. Quaternary phosphonium salts are known for their stability and versatility in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Decyl(dimethyl)phenylphosphanium bromide can be synthesized through the quaternization of triphenylphosphine with decyl bromide in the presence of a suitable solvent such as acetonitrile or toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Ph3P+C10H21Br→Ph2(C10H21)PBr
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Decyl(dimethyl)phenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium chloride can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different counterions.
科学的研究の応用
Decyl(dimethyl)phenylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its use as a drug delivery agent, particularly in targeting cancer cells.
Industry: It is used in the production of ionic liquids, which are employed as solvents in various industrial processes.
作用機序
The mechanism of action of decyl(dimethyl)phenylphosphanium bromide involves its interaction with cellular membranes. The compound’s lipophilic decyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In biological systems, this disruption can result in antimicrobial effects. In drug delivery, the compound’s ability to target and penetrate cell membranes is leveraged to deliver therapeutic agents directly to target cells.
類似化合物との比較
Similar Compounds
- Tetrabutylphosphonium bromide
- Tetraphenylphosphonium chloride
- Hexadecyl(trimethyl)phosphonium bromide
Uniqueness
Decyl(dimethyl)phenylphosphanium bromide is unique due to its specific combination of a decyl group, two methyl groups, and a phenyl group attached to the phosphorus atom. This structure imparts distinct lipophilic and hydrophilic properties, making it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in both research and industrial applications.
特性
CAS番号 |
63635-52-9 |
|---|---|
分子式 |
C18H32BrP |
分子量 |
359.3 g/mol |
IUPAC名 |
decyl-dimethyl-phenylphosphanium;bromide |
InChI |
InChI=1S/C18H32P.BrH/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18;/h11-13,15-16H,4-10,14,17H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
SZBRCTQBBFYABP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[P+](C)(C)C1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



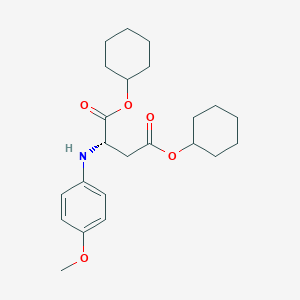
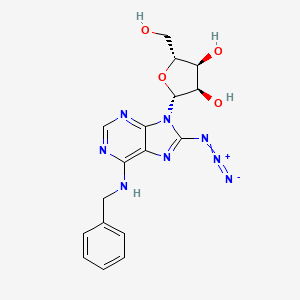
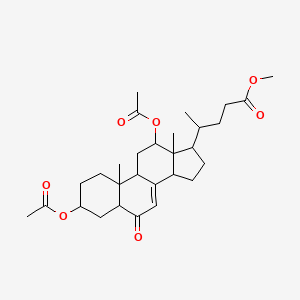
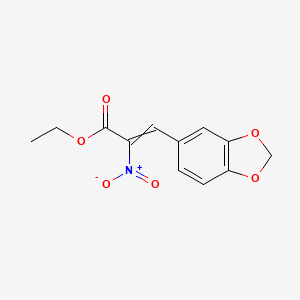

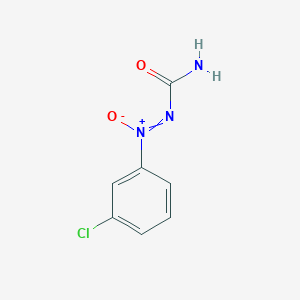
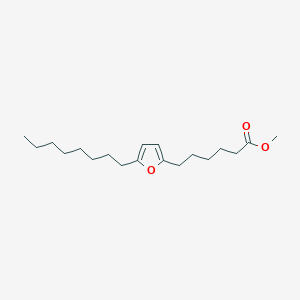
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)
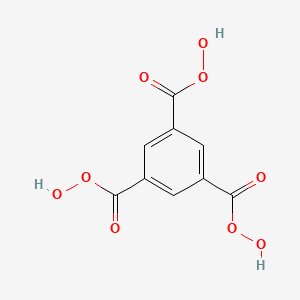
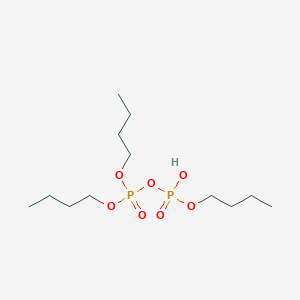
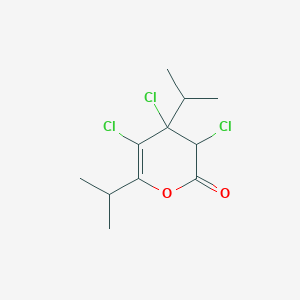
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
